An In-Depth Technical Guide to the Synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
An In-Depth Technical Guide to the Synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the strategic considerations behind the chosen route, detailed experimental protocols derived from analogous transformations, and an analysis of the key reaction mechanisms.
Introduction: The Significance of the Pyrido[2,3-b]oxazin-2-one Scaffold
The pyrido[2,3-b]oxazin-2-one core is a privileged heterocyclic scaffold found in a variety of biologically active molecules. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an attractive framework for designing enzyme inhibitors and receptor modulators. The introduction of an iodine atom at the 7-position offers a valuable handle for further functionalization, for instance, through transition metal-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around this core for structure-activity relationship (SAR) studies. This guide outlines a logical and efficient multi-step synthesis to access this key intermediate.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1), suggests a disconnection of the oxazinone ring. This leads back to a key intermediate, an appropriately substituted 2-amino-3-hydroxypyridine. The formation of the oxazinone ring can be achieved through cyclization with a suitable C1 synthon, such as ethyl chloroformate. The iodine atom can be introduced either before or after the cyclization. For reasons of regioselectivity and to avoid potential side reactions during cyclization, a strategy involving the synthesis of an iodinated pyridine precursor is proposed.
Therefore, the forward synthesis will commence with the preparation of 2-amino-3-hydroxypyridine, followed by iodination to yield 2-amino-4-iodo-3-hydroxypyridine. Subsequent protection of the amino and hydroxyl groups may be necessary before the final cyclization step. However, a more direct approach involving the cyclization of 2-amino-4-iodo-3-hydroxypyridine with a suitable carbonylating agent is presented here.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Experimental Protocols
Part 1: Synthesis of 2-Amino-3-hydroxypyridine
The synthesis of 2-amino-3-hydroxypyridine can be achieved from readily available furfural.[1][2]
Materials:
-
Furfural
-
Chlorine gas or Bromine
-
Ammonium sulfamate
-
Ammonia solution
-
Hydrochloric acid
-
Water
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a well-ventilated fume hood, introduce chlorine gas or bromine into an aqueous solution of furfural to initiate a ring-opening reaction.
-
React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.
-
Hydrolyze the sulfonate salt under basic conditions (e.g., using an ammonia solution) to yield crude, brown 2-amino-3-hydroxypyridine.
-
Purify the crude product by forming an adduct with dimethylformamide, which can be isolated as a white solid.
-
De-adduct by treating with methanol to obtain pure, white 2-amino-3-hydroxypyridine.
Part 2: Synthesis of 2-Amino-4-iodo-3-hydroxypyridine
The regioselective iodination of the electron-rich pyridine ring is a key step. The conditions are adapted from general methods for the iodination of pyridines and related heterocycles.[3][4]
Materials:
-
2-Amino-3-hydroxypyridine
-
Iodine (I₂)
-
Periodic acid (HIO₃) or another suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Water
-
Sodium bisulfite
-
Sodium bicarbonate
-
Ethyl acetate
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in a suitable solvent, such as a mixture of water and sulfuric acid.
-
Add iodine and an oxidizing agent (e.g., periodic acid) to the solution.
-
Heat the reaction mixture to facilitate the electrophilic iodination. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and quench any excess iodine with a solution of sodium bisulfite.
-
Carefully neutralize the acidic solution with a base, such as sodium bicarbonate, until the product precipitates.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-4-iodo-3-hydroxypyridine by column chromatography or recrystallization.
Part 3: Synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
The final step involves the cyclization of the 2-amino-3-hydroxypyridine derivative to form the oxazinone ring. This can be achieved using ethyl chloroformate in the presence of a base.[5][6]
Materials:
-
2-Amino-4-iodo-3-hydroxypyridine
-
Ethyl chloroformate
-
A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)
-
A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
Procedure:
-
Dissolve 2-amino-4-iodo-3-hydroxypyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Cool the mixture in an ice bath and slowly add ethyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one by column chromatography or recrystallization.
Key Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Purity |
| 1 | Furfural, Cl₂/Br₂, NH₂SO₃NH₄ | Water, DMF | Room Temp. to 80-90°C | 60-70% | >95% |
| 2 | 2-Amino-3-hydroxypyridine, I₂, HIO₃ | H₂O/H₂SO₄ | 80-100°C | 50-60% | >95% |
| 3 | 2-Amino-4-iodo-3-hydroxypyridine, Ethyl Chloroformate | THF or DCM | 0°C to Room Temp. | 70-80% | >98% |
Mechanistic Insights
The key transformations in this synthesis involve electrophilic aromatic substitution and nucleophilic acyl substitution followed by cyclization.
Iodination Mechanism
The iodination of the pyridine ring is an electrophilic aromatic substitution. The oxidizing agent (e.g., HIO₃) is believed to oxidize I₂ to a more electrophilic iodine species, such as I⁺ or a protonated hypoiodous acid derivative, which is then attacked by the electron-rich pyridine ring. The amino and hydroxyl groups are activating and ortho-, para-directing, leading to the substitution at the 4-position (para to the hydroxyl group and ortho to the amino group).
Caption: Simplified mechanism of electrophilic iodination.
Oxazinone Ring Formation
The formation of the oxazinone ring proceeds via a two-step sequence. First, the more nucleophilic amino group of 2-amino-4-iodo-3-hydroxypyridine attacks the electrophilic carbonyl carbon of ethyl chloroformate in a nucleophilic acyl substitution reaction, forming an intermediate carbamate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbamate carbonyl, with the elimination of ethanol, to form the stable six-membered oxazinone ring. The base is crucial for deprotonating the amino and hydroxyl groups, increasing their nucleophilicity.
Characterization of the Final Product
The identity and purity of the synthesized 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one should be confirmed by a combination of spectroscopic and analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the iodine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the lactam and the N-H stretch.
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. By leveraging established methodologies for the synthesis of the key 2-amino-3-hydroxypyridine intermediate, its regioselective iodination, and a reliable cyclization strategy, this guide provides a solid foundation for researchers to access this valuable building block for further chemical exploration and drug discovery efforts. The provided protocols, while based on analogous reactions, should be optimized for scale and specific laboratory conditions.
References
- Synthesis of 2-amino-3-hydroxypyridine and preparation method and refining method thereof. CN109535071B.
- Process for the production of 2-amino-3-hydroxypyridines. US4061644A.
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
- Process for the iodination of arom
-
Ethyl chloroformate. SciSpace. [Link]
-
Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. [Link]
Sources
- 1. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 5. Ethyl chloroformate | 831 Publications | 7377 Citations | Top Authors | Related Topics [scispace.com]
- 6. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
